

# Characterization of CsPbI<sub>3</sub> Polymorphs: A Comparative Guide to X-ray Diffraction Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cesium lead iodide (CsPbI<sub>3</sub>) has emerged as a highly promising material in the field of photovoltaics and optoelectronics. However, its performance and stability are intrinsically linked to its crystalline structure, which can exist in several different polymorphs. Understanding and controlling these phases are critical for device fabrication and optimization. This guide provides a comparative overview of the characterization of CsPbI<sub>3</sub> polymorphs, with a primary focus on X-ray diffraction (XRD), a fundamental technique for phase identification and structural analysis.

## Polymorphs of CsPbI<sub>3</sub>: An Overview

CsPbI<sub>3</sub> primarily exists in four known polymorphs: the photoactive perovskite  $\alpha$ ,  $\beta$ , and  $\gamma$  phases, and the non-perovskite  $\delta$  phase. The desired "black" phases ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) possess a suitable bandgap for solar cell applications, but they are metastable and tend to convert to the undesirable "yellow"  $\delta$  phase under ambient conditions.<sup>[1][2][3][4]</sup> This phase instability is a major hurdle for the commercialization of CsPbI<sub>3</sub>-based devices.

The transition between these polymorphs is influenced by factors such as temperature, humidity, and synthetic conditions.<sup>[2][4]</sup> The high-temperature  $\alpha$ -phase has a cubic perovskite crystal structure.<sup>[1][5]</sup> Upon cooling, it can transition to the tetragonal  $\beta$ -phase and then to the orthorhombic  $\gamma$ -phase.<sup>[3][4]</sup> The  $\delta$ -phase, which is the most stable at room temperature, has an orthorhombic crystal structure but is not a perovskite.<sup>[1][5]</sup>

# Comparative Analysis of CsPbI<sub>3</sub> Polymorphs by XRD

X-ray diffraction is the most widely used technique to identify the different polymorphs of CsPbI<sub>3</sub>. Each phase exhibits a unique diffraction pattern due to its distinct crystal structure and lattice parameters.

## Key XRD Peaks for Phase Identification

The following table summarizes the characteristic XRD peaks for the different CsPbI<sub>3</sub> polymorphs, which are crucial for phase identification.

Polymorph	Crystal System	Space Group	Characteristic 2θ Peaks (Cu Kα)	Reference
α-CsPbI <sub>3</sub>	Cubic	Pm-3m	~14.1°, ~20.0°, ~28.4°, ~31.8°	[1][6]
β-CsPbI <sub>3</sub>	Tetragonal	P4/mbm	Peaks are often similar to the α and γ phases, making unambiguous identification challenging without high-resolution data and careful analysis.	[7]
γ-CsPbI <sub>3</sub>	Orthorhombic	Pnma	~14.3°, ~20.7°, ~28.9°, ~32.4°	[8][9]
δ-CsPbI <sub>3</sub>	Orthorhombic	Pnma	~9.7°, ~11.6°, ~12.8°, ~25.5°	[1][6][10]

Note: Peak positions can vary slightly depending on experimental conditions, substrate, and strain.

## Lattice Parameters of CsPbI<sub>3</sub> Polymorphs

The lattice parameters for each polymorph are a direct output of XRD analysis and provide quantitative structural information.

Polymorph	Crystal System	a (Å)	b (Å)	c (Å)	Reference
α-CsPbI <sub>3</sub>	Cubic	~6.29	~6.29	~6.29	<a href="#">[11]</a>
β-CsPbI <sub>3</sub>	Tetragonal	~8.83	~8.83	~12.50	<a href="#">[11]</a>
γ-CsPbI <sub>3</sub>	Orthorhombic	~8.85	~8.58	~12.47	<a href="#">[11]</a>
δ-CsPbI <sub>3</sub>	Orthorhombic	~10.43	~4.80	~17.76	<a href="#">[11]</a>

## Experimental Protocol for XRD Analysis of CsPbI<sub>3</sub> Thin Films

The following is a generalized experimental protocol for the characterization of CsPbI<sub>3</sub> thin films using a powder X-ray diffractometer.

### 1. Sample Preparation:

- Deposit the CsPbI<sub>3</sub> thin film on a suitable substrate (e.g., FTO-coated glass, silicon).
- Ensure the film is uniform and covers a sufficient area for analysis.
- Handle the sample in a controlled environment (e.g., nitrogen-filled glovebox) if the desired phase is unstable in air.

### 2. Instrument Setup:

- X-ray Source: Typically Cu Kα radiation ( $\lambda = 1.5406 \text{ Å}$ ).
- Geometry: Bragg-Brentano geometry is common for thin-film analysis.

- Optics: Use appropriate slits (divergence, anti-scatter, and receiving) to optimize signal-to-noise ratio. A monochromator may be used to remove  $K\beta$  radiation.
- Detector: A position-sensitive detector or a scintillation counter can be used.

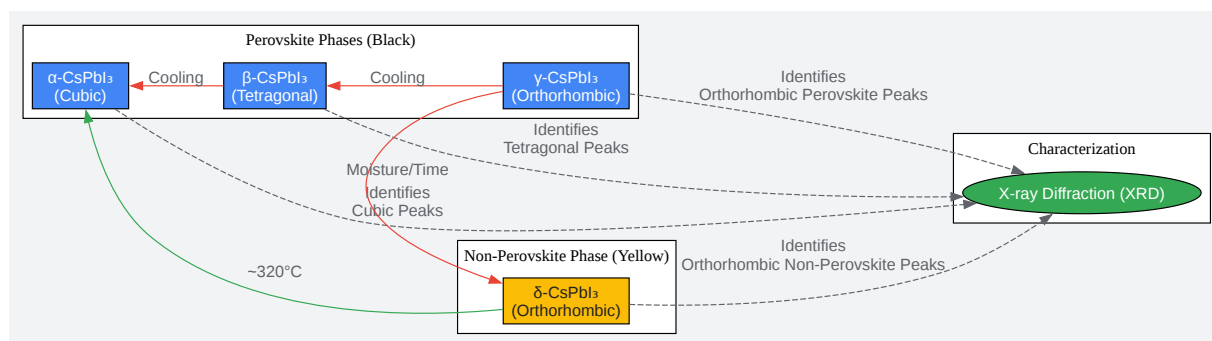
### 3. Data Collection:

- 2 $\theta$  Range: Scan a wide 2 $\theta$  range (e.g., 10° to 60°) to capture all major diffraction peaks.
- Step Size: A small step size (e.g., 0.01° to 0.02°) is recommended for good resolution.
- Scan Speed/Dwell Time: A slower scan speed or longer dwell time will improve the signal-to-noise ratio, which is particularly important for weakly diffracting samples.
- Sample Spinning: If the instrument allows, spin the sample during data collection to minimize preferred orientation effects.

### 4. Data Analysis:

- Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) or literature data for CsPbI<sub>3</sub> polymorphs.
- Lattice Parameter Refinement: Use software (e.g., FullProf, GSAS-II) to perform Rietveld refinement of the diffraction data to obtain accurate lattice parameters.
- Crystallite Size and Strain Analysis: The breadth of the diffraction peaks can be analyzed using the Scherrer equation or Williamson-Hall plot to estimate the crystallite size and microstrain within the film.

## Logical Relationship of CsPbI<sub>3</sub> Polymorphs and XRD Characterization



[Click to download full resolution via product page](#)

Caption: Phase transitions of CsPbI<sub>3</sub> polymorphs and their identification by XRD.

## Alternative and Complementary Characterization Techniques

While XRD is the primary tool for phase identification, other techniques provide valuable complementary information for a comprehensive understanding of CsPbI<sub>3</sub> polymorphs.

Technique	Information Provided	Comparison with XRD
Photoluminescence (PL) Spectroscopy	Electronic properties, bandgap, and presence of trap states. Different polymorphs have distinct emission peaks.	Provides optical and electronic information, whereas XRD provides structural information. PL can be more sensitive to the presence of minority phases.
UV-Vis Absorption Spectroscopy	Optical bandgap and absorption characteristics. The black perovskite phases have a characteristic absorption onset around 1.7 eV, while the yellow $\delta$ -phase has a much larger bandgap.	Complements XRD by confirming the electronic properties associated with the crystal structure.
Raman Spectroscopy	Vibrational modes of the crystal lattice. Each polymorph has a unique Raman spectrum, which can be used for phase identification and to study phonon-lattice interactions. <a href="#">[12]</a>	Highly sensitive to local structural distortions and can distinguish between polymorphs with similar XRD patterns.
Transmission Electron Microscopy (TEM)	High-resolution imaging of the crystal lattice, identification of crystal defects, and selected area electron diffraction (SAED) for local crystal structure determination.	Provides localized structural information at the nanoscale, while XRD provides average bulk structural information.
Differential Scanning Calorimetry (DSC)	Thermodynamic properties, such as phase transition temperatures and enthalpies.	Directly measures the thermal events associated with phase transitions, confirming the transition temperatures suggested by temperature-dependent XRD. <a href="#">[1]</a>

In conclusion, X-ray diffraction is an indispensable technique for the characterization of CsPbI<sub>3</sub> polymorphs. By carefully analyzing the diffraction patterns, researchers can identify the crystal phase, determine lattice parameters, and gain insights into the crystallographic quality of the material. For a complete picture, it is highly recommended to combine XRD with complementary techniques that probe the optical, electronic, and thermodynamic properties of this fascinating and technologically important perovskite.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. eng.uc.edu [eng.uc.edu]
- 2. escholarship.org [escholarship.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Polymorphism in metal halide perovskites - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00643B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Probing lattice vibrations of stabilized CsPbI<sub>3</sub> polymorphs via low-frequency Raman spectroscopy - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Characterization of CsPbI<sub>3</sub> Polymorphs: A Comparative Guide to X-ray Diffraction Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13726960#characterization-of-cspbi3-polymorphs-by-x-ray-diffraction]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)